molecular formula C16H13FN2O3S B2830659 3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 1046118-76-6

3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No.: B2830659
CAS No.: 1046118-76-6
M. Wt: 332.35
InChI Key: ZNESEIFSFZKMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones. This is followed by the reduction of the obtained azomethines using sodium borohydride (NaBH4) to afford secondary propanarylamines . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4 to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial enzymes, inhibiting their activity, and thereby preventing bacterial growth and proliferation. The exact molecular pathways and targets are still under investigation, but the compound’s antibacterial activity suggests it may interfere with essential bacterial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its thiazolidine ring structure, which imparts specific chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-22-13-8-4-11(5-9-13)18-14-15(20)19(16(21)23-14)12-6-2-10(17)3-7-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNESEIFSFZKMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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